molecular formula C7H7N5O B13369626 2-(methylamino)-4(3H)-pteridinone

2-(methylamino)-4(3H)-pteridinone

Cat. No.: B13369626
M. Wt: 177.16 g/mol
InChI Key: VTXDEEZAJOFOKY-UHFFFAOYSA-N
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Description

2-(methylamino)-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-4(3H)-pteridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with formic acid and formaldehyde, followed by methylation using methyl iodide. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-4(3H)-pteridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized pteridinone derivatives.

    Reduction: Reduced pteridinone derivatives.

    Substitution: Substituted pteridinone derivatives with various functional groups.

Scientific Research Applications

2-(methylamino)-4(3H)-pteridinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of fluorescent dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(methylamino)-4(3H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4(3H)-pteridinone
  • 2-hydroxy-4(3H)-pteridinone
  • 2-ethylamino-4(3H)-pteridinone

Uniqueness

2-(methylamino)-4(3H)-pteridinone is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

2-(methylamino)-3H-pteridin-4-one

InChI

InChI=1S/C7H7N5O/c1-8-7-11-5-4(6(13)12-7)9-2-3-10-5/h2-3H,1H3,(H2,8,10,11,12,13)

InChI Key

VTXDEEZAJOFOKY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=NC=CN=C2C(=O)N1

Origin of Product

United States

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